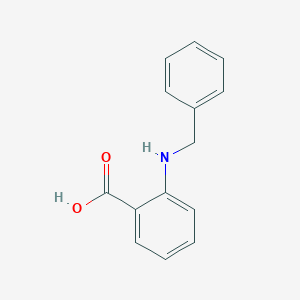

N-Benzylanthranilic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(17)12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQKORRBYIBYOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216414 | |

| Record name | 2-((Phenylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-55-5 | |

| Record name | N-Benzylanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6622-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((Phenylmethyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6622-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-((Phenylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(phenylmethyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Benzylanthranilic Acid

Synthesis of N-Benzylanthranilic Acid and Its Analogs

The synthesis of this compound can be achieved through several established and emerging chemical methodologies. These methods often involve the formation of a crucial carbon-nitrogen bond between an anthranilic acid core and a benzyl (B1604629) group.

Established Synthetic Pathways for this compound

Traditional methods for synthesizing this compound primarily rely on two well-known reactions: the Ullmann condensation and reductive amination.

The Ullmann condensation , a copper-catalyzed reaction, is a classic method for forming carbon-nitrogen bonds. wikipedia.orgwikipedia.org In the context of this compound synthesis, this typically involves the reaction of a 2-halobenzoic acid with benzylamine (B48309) in the presence of a copper catalyst and a base. wikipedia.orgekb.eg The reaction conditions often require high temperatures and polar solvents. wikipedia.org A specific example is the reaction of 2-chlorobenzoic acid with benzylamine, which has been shown to produce this compound. researchgate.net One study optimized the Ullmann condensation for N-phenylanthranilic acid synthesis using water as a solvent and found the best yield with potassium carbonate, copper catalyst, and an excess of the amine. researchgate.net

Reductive amination offers an alternative and often milder route to this compound. arkat-usa.orgorganic-chemistry.org This method involves the reaction of anthranilic acid or its ester with benzaldehyde (B42025) to form an intermediate imine (a Schiff base), which is then reduced in situ to the corresponding amine. arkat-usa.orgorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride. masterorganicchemistry.com The choice of reducing agent can be crucial; for instance, sodium cyanoborohydride is often preferred as it is selective for the imine over the aldehyde. masterorganicchemistry.com

Here is a table summarizing the established synthetic pathways:

| Synthetic Pathway | Reactants | Key Reagents | General Conditions | Reference |

|---|---|---|---|---|

| Ullmann Condensation | 2-Halobenzoic acid, Benzylamine | Copper catalyst, Base | High temperature, Polar solvent | wikipedia.orgresearchgate.net |

Novel Approaches to this compound Synthesis

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of this compound and its derivatives. These novel approaches often utilize advanced catalytic systems and innovative reaction conditions.

While not directly reported for this compound itself, transition-metal-free oxidative C(sp3)-H/C(sp3)-H coupling represents a cutting-edge strategy for forming carbon-carbon and carbon-heteroatom bonds. This approach avoids the use of expensive and potentially toxic transition metals. Research in related systems demonstrates the feasibility of coupling C(sp3)-H bonds, which are typically unreactive, under oxidative conditions. The application of this methodology to the synthesis of this compound would involve the direct coupling of a C-H bond on the benzyl group with the N-H bond of anthranilic acid, a conceptually elegant and atom-economical approach.

Palladium catalysis has revolutionized cross-coupling reactions. Modern variations of the Ullmann reaction employing palladium have expanded the substrate scope and allowed for milder reaction conditions compared to traditional copper-based systems. wikipedia.org Palladium-catalyzed benzylation of unprotected anthranilic acids would offer a direct and efficient route to this compound, potentially avoiding the need for protecting groups on the carboxylic acid functionality.

Copper catalysis continues to be a workhorse in C-N bond formation. nih.gov Recent advancements have focused on developing tandem or one-pot reactions where multiple transformations occur in a single reaction vessel, increasing efficiency and reducing waste. For the synthesis of related N-arylanthranilic acids, copper-catalyzed tandem reactions have been developed that combine C-N bond formation with other transformations. nih.gov For example, a ligand-free protocol for synthesizing quinazolinones involves a sequential Ullmann N-arylation followed by further intramolecular reactions. nih.gov

To address the environmental concerns associated with traditional solvent use, solvent-free synthesis techniques have gained significant attention. Microwave irradiation has been successfully employed to accelerate the Ullmann condensation for the synthesis of N-phenylanthranilic acid derivatives in the absence of a solvent (dry media). researchgate.net This method has been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.net Another environmentally benign approach is the use of water as a solvent, which has been demonstrated for the ultrasound-assisted synthesis of N-arylanthranilic acids. researchgate.net

Here is a table summarizing novel synthetic approaches:

| Novel Approach | Key Concept | Potential Advantage |

|---|---|---|

| Transition-Metal-Free Oxidative Coupling | Direct C-H/N-H coupling | Avoids transition metals, atom economical |

| Palladium-Catalyzed Benzylation | Use of palladium catalyst | Milder conditions, broader substrate scope |

| Copper-Catalyzed Tandem Reactions | Multiple reaction steps in one pot | Increased efficiency, reduced waste |

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives can be achieved through various methods, primarily involving the modification of the anthranilic acid core or the benzyl group. A common strategy is the N-alkylation of a pre-substituted anthranilic acid with a benzyl halide. Alternatively, substitution reactions can be performed on the this compound molecule itself.

One documented approach involves the synthesis of 5-methylsulphonyl-4-phenoxy-N-benzylanthranilic acid. nih.gov This synthesis starts with the preparation of methyl 2-chloro-5-methylsulphonyl-4-phenoxy-benzoate, which is then reacted with benzylamine. The resulting methyl 5-methylsulphonyl-4-phenoxy-N-benzylanthranilate is subsequently hydrolyzed to yield the desired this compound derivative. nih.gov This method highlights the introduction of substituents onto the anthranilic acid ring prior to the N-benzylation step.

Another example is the synthesis of 5-bromo-N-substituted anthranilic acid derivatives. organic-chemistry.org In this case, anthranilic acid is first brominated to give 5-bromoanthranilic acid. This intermediate can then be further functionalized. While the specific N-benzylation of 5-bromoanthranilic acid is not detailed, this represents a viable route to halogenated this compound derivatives. The general synthesis of N-substituted anthranilic acids can also be achieved through the Ullmann condensation, which involves the reaction of an o-chlorobenzoic acid derivative with an amine. synzeal.com

Furthermore, this compound itself can serve as a scaffold for further substitution. For instance, 5-iodo-N-benzylanthranilic acid has been synthesized by the reaction of 5-iodoanthranilic acid with benzyl bromide. mdpi.com This iodinated derivative serves as a key intermediate for the synthesis of more complex heterocyclic structures. mdpi.com

The following table summarizes some examples of synthesized substituted this compound derivatives and their starting materials.

| Derivative Name | Starting Materials | Key Reaction Type |

| 5-methylsulphonyl-4-phenoxy-N-benzylanthranilic acid | Methyl 2-chloro-5-methylsulphonyl-4-phenoxy-benzoate, Benzylamine | Nucleophilic aromatic substitution followed by hydrolysis |

| 5-Bromo-N-(substituted)-anthranilic acid derivatives | 5-Bromoanthranilic acid, various electrophiles | N-alkylation/acylation |

| 5-Iodo-N-benzylanthranilic acid | 5-Iodoanthranilic acid, Benzyl bromide | N-alkylation |

Stereoselective Synthesis and Chiral Resolution of this compound Analogs

The synthesis of enantiomerically pure this compound analogs can be approached through two main strategies: stereoselective synthesis or the resolution of a racemic mixture. While specific examples of stereoselective synthesis directly targeting this compound are not prevalent in the reviewed literature, general principles of asymmetric synthesis could be applied. This would typically involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the N-benzylation or a key bond-forming reaction in the synthesis of a chiral substituted precursor.

More commonly, the separation of enantiomers is achieved through chiral resolution. This technique relies on the reaction of the racemic carboxylic acid with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by methods such as fractional crystallization. After separation, the individual diastereomers can be treated to cleave the resolving agent, yielding the enantiomerically pure forms of the original acid.

Commonly used chiral resolving agents for carboxylic acids include naturally derived chiral amines such as brucine, strychnine, and various chiral α-phenylethylamines. The choice of resolving agent and the crystallization conditions are crucial for achieving efficient separation.

The general process for chiral resolution of a racemic carboxylic acid (Rac-R-COOH) using a chiral base ((+)-B) is outlined below:

| Step | Description |

| 1. Salt Formation | The racemic acid is reacted with an enantiomerically pure chiral base to form a mixture of diastereomeric salts: Rac-R-COOH + (+)-B → [(+)-BH⁺][(-)-R-COO⁻] + [(+)-BH⁺][(+)-R-COO⁻] |

| 2. Separation | The diastereomeric salts are separated based on differences in their physical properties, typically solubility, through fractional crystallization. |

| 3. Liberation of Enantiomers | The separated diastereomeric salts are treated with a strong acid to liberate the individual enantiomers of the carboxylic acid: [(+)-BH⁺][(-)-R-COO⁻] + H⁺ → (-)-R-COOH + (+)-BH⁺ and [(+)-BH⁺][(+)-R-COO⁻] + H⁺ → (+)-R-COOH + (+)-BH⁺ |

Chemical Reactivity and Derivatization of this compound

Formation of N-Nitroso Derivatives

This compound, being a secondary amine, can undergo N-nitrosation to form the corresponding N-nitroso derivative, 2-[nitroso(phenylmethyl)amino]benzoic acid. This reaction typically involves the treatment of the secondary amine with a nitrosating agent.

A versatile and efficient method for the N-nitrosation of secondary amines utilizes tert-butyl nitrite (B80452) (TBN) under solvent-free conditions. rsc.org This approach offers high yields and avoids the use of strong acids or metals. The general reaction involves the direct treatment of the secondary amine with TBN. rsc.org While this specific reaction has not been documented for this compound itself, the methodology is broadly applicable to a wide range of secondary amines and is expected to be effective.

The reaction proceeds via the electrophilic attack of the nitrosonium ion (NO⁺), or a precursor thereof, on the nitrogen atom of the secondary amine. The nitrosonium ion can be generated from nitrous acid in acidic conditions, or from reagents like tert-butyl nitrite.

Reactions Leading to Heterocyclic Scaffolds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing a fused benzene (B151609) and a nitrogen-containing ring. The presence of the carboxylic acid and the secondary amine functionalities allows for a range of cyclization reactions.

Quinoxalinone Formation

While direct cyclization of this compound to a quinoxalinone is not a straightforward transformation, derivatives of this compound can be utilized to synthesize quinoxalinone structures. For instance, this compound can be converted to its corresponding amide, N-benzyl-2-aminobenzamide. This intermediate can then react with an α-keto acid in a catalyst-free reaction, often in water, to yield a quinoxalinone.

A related reaction involves the condensation of anthranilic acid with formamide (B127407) to produce 3(H)-quinazolin-4-one, which has a similar heterocyclic core. researchgate.net Although this example does not involve an N-benzyl group, it illustrates the general reactivity of the anthranilic acid scaffold towards the formation of such heterocyclic systems.

Benzoxazinone (B8607429) Synthesis

This compound and its derivatives are readily converted into benzoxazinone structures. A common method involves the cyclodehydration of N-acylanthranilic acids. For this compound, this would typically require an initial acylation step.

However, a more direct route to 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of an N-substituted anthranilic acid with an acyl chloride. For example, the reaction of anthranilic acid with benzoyl chloride in pyridine (B92270) can yield 2-phenyl-4H-3,1-benzoxazin-4-one. rsc.org By extension, this compound could react with various acyl chlorides to produce N-benzyl-substituted benzoxazinones.

Another synthetic strategy for 4H-3,1-benzoxazin-4-one derivatives is the cyclodehydration of N-substituted anthranilic acid derivatives in the presence of 2,4,6-trichloro-1,3,5-triazine and catalytic triphenylphosphine (B44618) under solvent-assisted grinding conditions. organic-chemistry.org This method provides a mild and convenient route to these heterocyclic compounds.

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from this compound or its derivatives.

| Heterocyclic Scaffold | Synthetic Approach |

| Quinoxalinone | Conversion to N-benzyl-2-aminobenzamide followed by reaction with an α-keto acid. |

| Benzoxazinone | Reaction with acyl chlorides or cyclodehydration of N-acyl derivatives. |

Quinazoline (B50416) Derivative Formation

Quinazolines and their derivatives, such as quinazolinones, are heterocyclic compounds recognized for a wide range of biological activities. nih.govscispace.com A common pathway to synthesize quinazolinone derivatives involves the use of N-acylanthranilic acids. google.com

One established method for the synthesis of 4(3H)-quinazolinones starts with the acylation of anthranilic acid. This is followed by cyclization with a dehydrating agent like acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.gov For instance, the reaction of a benzoxazinone intermediate with hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) acetate (B1210297) can produce fused quinazolinones. nih.gov

Ruthenium-catalyzed reactions have also been explored for the synthesis of quinazoline and quinazolinone derivatives. One such method involves the dehydrogenative coupling of 2-aminophenyl ketones with amines. marquette.edu Another approach is the deaminative coupling of 2-aminobenzamides with amines, which efficiently produces quinazolinone products. marquette.edu For example, the reaction of 2-aminobenzamide (B116534) with benzylamine in the presence of a ruthenium catalyst system can selectively form the corresponding quinazolinone. marquette.edu

The following table summarizes a selection of reactants and the resulting quinazoline derivatives.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| Anthranilic acid | Chloro acylchloride, then an amine | Acetic anhydride | Fused quinazolinones nih.gov |

| 2-Aminobenzamide | Benzylamine | Ruthenium catalyst/L1 | Quinazolinone product marquette.edu |

| N-acylanthranilic acids | Aromatic primary amines | Acid catalyst | Quinazolinones google.com |

Derivatization for Prodrug Applications

The modification of drug candidates into prodrugs is a common strategy to enhance their biopharmaceutical properties, particularly oral absorption. nih.gov This often involves creating ester or amide linkages that can be cleaved by endogenous enzymes to release the active drug. nih.gov

This compound can be derivatized to create prodrugs. For example, it can be coupled with other molecules to form amides. One study describes the coupling of this compound with N1-(7-chloroquinolin-4-yl)butane-1,4-diamine using propanephosphonic acid anhydride (T3P) and triethylamine (B128534) (TEA) to produce a novel amide. nih.gov Another example involves the reaction of S-methylsulphonyl-4-phenylthio-N-benzyl-anthranilic acid with chloroacetonitrile (B46850) and triethylamine in dry acetone (B3395972) to form cyanomethyl S-methylsulphonyl-4-phenylthio-N-benzyl-anthranilate, an ester derivative. google.com

The following table provides examples of this compound derivatives designed for potential prodrug applications.

| This compound Derivative | Reactant | Coupling Agent/Reagent | Product |

| This compound | N1-(7-chloroquinolin-4-yl)butane-1,4-diamine | T3P, TEA | Amide derivative nih.gov |

| S-methylsulphonyl-4-phenylthio-N-benzyl-anthranilic acid | Chloroacetonitrile | Triethylamine | Cyanomethyl ester derivative google.com |

Chemical Reactivity Studies of Acid-Sensitive Functional Groups

The chemical reactivity of this compound is influenced by its functional groups: the secondary amine, the carboxylic acid, and the aromatic rings. The carboxylic acid group can undergo typical reactions such as esterification and amidation.

For instance, the esterification of S-methylsulphonyl-4-phenoxy-N-benzyl-anthranilic acid can be achieved through various methods. One approach involves reaction with an alcohol in the presence of an acid catalyst. Another method is the reaction with an alkyl halide in the presence of a base. A specific example is the formation of methyl 4-chloro-S-methylsulphonyl-N-benzyl-anthranilate from the corresponding carboxylic acid. google.com The hydrolysis of such esters, for example, n-butyl 4-n-butyloxy-5-methylsulphonyl-N-benzyl anthranilate, can be accomplished by heating with an aqueous base like sodium hydroxide (B78521) to regenerate the carboxylic acid. google.com

The secondary amine group can also participate in reactions. For example, this compound can be nitrosated to form N-nitroso-N-benzylanthranilic acid. synzeal.comsimsonpharma.com

The following table outlines some reactivity studies involving the functional groups of this compound derivatives.

| Starting Material | Reagent(s) | Reaction Type | Product |

| S-methylsulphonyl-4-phenoxy-N-benzyl-anthranilic acid | Methanol, Acid | Esterification | Methyl S-methylsulphonyl-4-phenoxy-N-benzyl-anthranilate google.com |

| n-Butyl 4-n-butyloxy-5-methylsulphonyl-N-benzyl-anthranilate | Sodium hydroxide | Hydrolysis | 4-n-butyloxy-5-methylsulphonyl-N-benzyl-anthranilic acid google.com |

| This compound | Nitrosating agent | Nitrosation | N-Nitroso-N-benzylanthranilic acid synzeal.comsimsonpharma.com |

Advanced Spectroscopic and Analytical Characterization of N Benzylanthranilic Acid and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of N-benzylanthranilic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the various protons in the molecule. The aromatic protons of the anthranilic acid and benzyl (B1604629) groups typically resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. The methylene (B1212753) protons of the benzyl group (-CH₂-) appear as a singlet, and its chemical shift is influenced by the adjacent nitrogen and phenyl group. The amine (N-H) proton and the carboxylic acid (O-H) proton are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration. In a study involving the N-alkylation of substituted anthranilic acids, the ¹H NMR spectrum of this compound was reported, providing experimental confirmation of its structure. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in this compound. The spectrum shows distinct signals for the carboxyl carbon, the aromatic carbons, and the methylene carbon. The carbonyl carbon of the carboxylic acid is typically found in the most downfield region of the spectrum (around 170 ppm). The aromatic carbons show a series of signals in the range of approximately 110-150 ppm. The methylene carbon of the benzyl group gives a characteristic signal around 48 ppm. rsc.org A supporting information document from a study on N-alkylation provides the experimental ¹³C NMR spectrum for this compound. rsc.org

| Nucleus | Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~10.5 | -COOH |

| ¹H | 6.5 - 8.0 | Aromatic (Ar-H) |

| ¹H | ~4.4 | -CH₂- |

| ¹H | variable | -NH- |

| ¹³C | ~170 | C=O |

| ¹³C | 110 - 150 | Aromatic (Ar-C) |

| ¹³C | ~48 | -CH₂- |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits several characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group, which often overlaps with the N-H stretching vibration of the secondary amine. The C=O stretching vibration of the carboxylic acid typically appears as a strong absorption band around 1680-1700 cm⁻¹. The C-N stretching vibration is observed in the fingerprint region, and the aromatic C-H and C=C stretching vibrations give rise to bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively. The National Institute of Standards and Technology (NIST) has compiled gas-phase IR spectral data for this compound.

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| N-H stretch (Amine) | 3300-3500 |

| C-H stretch (Aromatic) | 3000-3100 |

| C=O stretch (Carboxylic Acid) | 1680-1700 |

| C=C stretch (Aromatic) | 1450-1600 |

| C-N stretch | 1250-1350 |

Mass Spectrometry (MS/LC-MS/GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (227.26 g/mol ). chemicalbook.com Common fragmentation patterns involve the cleavage of the benzylic C-N bond, leading to the formation of a stable benzyl cation (m/z 91) or a fragment corresponding to the anthranilic acid moiety. libretexts.orgchim.lu Another typical fragmentation is the loss of a water molecule (M-18) or the carboxyl group (M-45) from the molecular ion. libretexts.org The NIST Mass Spectrometry Data Center provides access to the electron ionization mass spectrum of this compound.

| m/z | Fragment Ion | Significance |

|---|---|---|

| 227 | [C₁₄H₁₃NO₂]⁺ | Molecular Ion |

| 209 | [M - H₂O]⁺ | Loss of water |

| 182 | [M - COOH]⁺ | Loss of carboxyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation |

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings. The spectrum is influenced by the substitution on the aromatic rings and the presence of the carboxylic acid and amine groups. Studies on anthranilic acid and its N-substituted derivatives show characteristic absorption maxima that can be correlated to the electronic structure of the molecule. researchgate.net The extended conjugation in this compound compared to anthranilic acid is expected to cause a bathochromic (red) shift in the absorption maxima.

| Transition | Approximate λmax (nm) | Chromophore |

|---|---|---|

| π→π | ~250-290 | Aromatic rings |

| n→π | ~300-350 | Carbonyl and Amine groups |

Crystallographic Analysis

Crystallographic techniques, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state.

Thermal Analysis

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique that provides quantitative information on the mass changes in a material as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. eltra.comopenaccessjournals.com The core principle of TGA involves continuously monitoring the mass of a sample placed in a high-precision balance within a furnace. openaccessjournals.com The resulting data is plotted as a thermogram, which shows mass as a function of temperature or time. openaccessjournals.com

This analysis is instrumental in determining the thermal stability of compounds like this compound. The onset temperature of mass loss indicates the point at which the compound begins to decompose. openaccessjournals.com The process can be conducted in an inert atmosphere (e.g., nitrogen) to study decomposition patterns or in an oxidative atmosphere (e.g., air or oxygen) to evaluate stability against oxidation. eltra.com For this compound, thermal decomposition can lead to the release of irritating gases and vapors, such as carbon oxides and nitrogen oxides (NOx). fluorochem.co.ukbiocrick.com While specific decomposition temperature data for this compound is not consistently available, TGA remains the primary technique for establishing these parameters. spectrumchemical.combjoka-vip.com The analysis reveals key properties such as moisture content, the presence of volatile components, and the temperature ranges of thermal stability. eltra.com

Table 1: TGA Parameters for Material Characterization

| Parameter Measured | Description | Significance for this compound |

|---|---|---|

| Onset Temperature of Decomposition | The temperature at which significant mass loss begins. openaccessjournals.com | Indicates the upper-temperature limit of the compound's thermal stability. |

| Mass Loss (%) | The percentage of total mass lost during specific temperature intervals. openaccessjournals.com | Quantifies the amount of volatile components or decomposition products. |

| Residue (%) | The percentage of mass remaining at the end of the analysis. openaccessjournals.com | Provides information on the inorganic content (e.g., ash) or non-volatile decomposition products. |

| Decomposition Profile | The pattern of mass loss stages. openaccessjournals.com | Can offer insights into the mechanisms of thermal degradation. |

Chromatographic Techniques for Purity and Quantification (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for separating, identifying, and quantifying components in a mixture. scirp.org It is extensively used in the pharmaceutical industry to determine the purity of active pharmaceutical ingredients (APIs) and finished products, including this compound and its derivatives. semanticscholar.orgresearchgate.net The method's high resolution, sensitivity, and automation capabilities make it ideal for quality control. semanticscholar.org

In the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. semanticscholar.org This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. eprajournals.com Purity is determined by injecting a solution of the compound and analyzing the resulting chromatogram. The area of the main peak corresponding to this compound relative to the total area of all peaks provides the purity value. For related compounds like N-Nitroso-N-Benzyl Anthranilic Acid, HPLC analysis has confirmed purities of 99.51% and greater than 95%. synchemia.comsynchemia.com

Quantification is achieved by comparing the peak response of the sample to that of a certified reference standard of known concentration. eprajournals.com Method validation ensures the accuracy, precision, linearity, and specificity of the analysis. nih.gov

Table 2: Typical HPLC Purity Analysis Data for this compound Derivatives

| Batch Number | Purity by HPLC (%) | Method |

|---|---|---|

| SRC-130-SJ-396 | 99.51 | HPLC synchemia.com |

| N/A | >98.0 | (T) spectrumchemical.com |

Advanced Analytical Techniques for Trace Impurities

The identification and quantification of trace impurities are critical for ensuring the safety and efficacy of pharmaceutical compounds. While HPLC is excellent for purity assessment, advanced and often hyphenated techniques are required to characterize impurities present at very low levels (e.g., below 0.1%). scirp.org

For this compound, potential impurities could arise from the synthesis process, degradation, or storage. Advanced analytical methods provide the necessary sensitivity and specificity for their detection and structural elucidation. apacsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. researchgate.net As components elute from the HPLC column, they are ionized and their mass-to-charge ratio is determined. This provides molecular weight information and, with tandem MS (LC-MS/MS), structural fragments, enabling the unambiguous identification of unknown impurities even at trace levels. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile or semi-volatile impurities, GC-MS is the method of choice. It separates compounds based on their boiling points and provides mass spectra for identification. semanticscholar.org This technique is particularly useful for detecting residual solvents or volatile by-products from the synthesis of this compound.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This technique directly couples HPLC with NMR spectroscopy. It allows for the acquisition of detailed structural information (¹H NMR, ¹³C NMR) on impurities as they are separated by the LC system, which is invaluable for the complete characterization of novel or unexpected impurities. researchgate.net

Computational Chemistry and Molecular Modeling of N Benzylanthranilic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide valuable insights into the electronic structure and reactivity of N-Benzylanthranilic acid. These methods are essential for understanding the molecule's behavior at a subatomic level.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The HOMO is the orbital that holds the highest-energy electrons and acts as an electron donor, while the LUMO is the lowest-energy unoccupied orbital that can accept electrons. ossila.commasterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap suggests higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov

For a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the HOMO and LUMO energy values were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov This small energy gap indicates a high potential for charge transfer within the molecule. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the electrostatic potential on the surface of a molecule. uni-muenchen.de It helps in identifying the regions that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding interactions. researchgate.netnih.gov The MEP is typically represented by a color-coded map, where red indicates regions of most negative potential (electron-rich) and blue represents regions of most positive potential (electron-deficient). researchgate.net The potential increases in the order of red < orange < yellow < green < blue. nih.govresearchgate.net

In MEP maps, the negative potential regions, often located around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, positive potential regions, usually around hydrogen atoms, are prone to nucleophilic attack. researchgate.net

Non-Covalent Bond Interaction-Reduced Density Gradient (NCI-RDG) Analysis

Non-Covalent Interaction (NCI) analysis, based on the Reduced Density Gradient (RDG), is a powerful tool for visualizing and understanding weak interactions within and between molecules. researchgate.netmdpi.com These interactions include hydrogen bonds, van der Waals forces, and steric repulsions. mdpi.comresearchgate.net The method involves plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density. researchgate.net

The resulting plots use a color-coded scheme to distinguish different types of interactions:

Blue: Indicates strong, attractive interactions like hydrogen bonds. researchgate.net

Green: Represents weak van der Waals interactions. researchgate.net

Red: Signifies repulsive interactions or steric clashes. mdpi.comresearchgate.net

This analysis provides a clear, three-dimensional picture of the non-covalent interactions that stabilize the molecular structure. mdpi.com

Prediction of Reactivity Parameters

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. nih.govmdpi.com These parameters are calculated using the following formulas:

| Parameter | Formula | Description |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a system. nih.gov |

| Electronegativity (χ) | χ = -μ = -(EHOMO + ELUMO) / 2 | A measure of the power of an atom or a group of atoms to attract electrons towards itself. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the energy lowering of a system when it accepts electrons. A higher value indicates a good electrophile. nih.govmdpi.com |

| Chemical Softness (S) | S = 1 / 2η | The reciprocal of chemical hardness. Soft molecules are more reactive. nih.gov |

For instance, a related Schiff base, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, was found to have a chemical hardness of 0.04 eV, chemical potential of -0.22 eV, electrophilicity index of 0.58 eV, and chemical softness of 11.55 eV⁻¹. nih.gov These values suggest that the compound is a soft molecule with high electrophilicity, indicating a strong ability to bind with biomolecules. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when it binds to a target molecule, typically a protein receptor. nih.govijpras.com This method is instrumental in drug discovery for identifying potential binding modes and estimating the binding affinity between the ligand and the receptor. nih.govunair.ac.id

Ligand-Receptor Interactions and Binding Modes

Molecular docking studies on N-aryl anthranilic acid derivatives have been performed to investigate their interactions with target enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org The binding affinity is often represented by a docking score, where a lower score (more negative) indicates a stronger binding interaction. semanticscholar.org

Key interactions observed in these simulations include:

Hydrogen Bonds: These are crucial for the stability of the ligand-receptor complex. The functionalities like the carbonyl group and the -NH- group in N-substituted anthranilic acids can act as hydrogen bond acceptors and donors, respectively. semanticscholar.org

For example, in a study of N-phenyl anthranilic acid-based 1,3,4-oxadiazoles, the docking scores were found to be better than the standard drug diclofenac (B195802) sodium. semanticscholar.org The interactions with the COX-2 enzyme involved amino acid residues such as Glu 87 and Lys 492. semanticscholar.org The formation of multiple hydrogen bonds with the receptor was a key factor in the observed high docking scores. semanticscholar.org

Prediction of Inhibitory Activities

Computational techniques, particularly molecular docking, are instrumental in predicting the inhibitory activities of this compound derivatives against various biological targets. Molecular docking simulates the interaction between a ligand (the molecule of interest) and a receptor (typically a protein or enzyme) to predict the binding conformation and affinity. This information is critical for assessing the molecule's potential as an inhibitor.

Research has shown that derivatives of this compound are promising scaffolds for developing targeted inhibitors. For instance, 5-iodo-N-benzylanthranilic acid has been used as a precursor in the synthesis of compounds designed as dual inhibitors of the epidermal growth factor receptor wild-type (EGFRWT) and its mutated form, EGFRT790M, which are key targets in cancer therapy. nih.gov Molecular docking studies were employed to examine the binding capacity of these novel derivatives within the active sites of these EGFR variants. nih.gov

The broader class of anthranilic acid derivatives has been investigated for a range of inhibitory activities. Studies have explored their potential as:

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibitors: N-acyl-anthranoyl-anthranilic acids and their cyclized benzoxazinone (B8607429) derivatives have been synthesized and evaluated, with molecular docking used to understand their binding modes within the allosteric pocket of the reverse transcriptase enzyme. ekb.eg

Antidiabetic Agents: Novel derivatives have been designed and tested for their inhibitory effects on α-glucosidase and glycogen (B147801) phosphorylase, two important targets in diabetes management. mdpi.com Docking studies helped to predict the binding interactions responsible for the observed inhibitory activity. mdpi.com

These studies highlight the utility of computational predictions in identifying and optimizing lead compounds based on the this compound framework for various therapeutic applications.

| Compound Class | Biological Target | Computational Method | Research Focus |

|---|---|---|---|

| Iodoquinazoline derivatives (from 5-iodo-N-benzylanthranilic acid) | EGFRWT and EGFRT790M | Molecular Docking | Anticancer activity nih.gov |

| N-Acyl-anthranoyl-anthranilic acid derivatives | HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) | Molecular Docking | Antiviral activity ekb.eg |

| N-pyridyl anthranilate derivatives | α-Glucosidase and Glycogen Phosphorylase | Molecular Docking | Antidiabetic activity mdpi.com |

| N-arylanthranilic acid derivatives | CCK1 Receptor | QSAR / CoMFA | Receptor antagonism nih.gov |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a more dynamic view of molecular interactions compared to the static picture provided by molecular docking. MD simulations calculate the motion of atoms in a system over time, providing insights into the stability of ligand-receptor complexes, conformational changes, and the influence of the solvent environment. nih.gov These simulations are computationally intensive but yield valuable information on the dynamic behavior of molecules that is not accessible through other methods. nih.govsamipubco.com

While specific MD simulation studies focused solely on this compound are not widely documented, the methodology is frequently applied to its derivatives and similar molecular classes to validate docking results and understand binding mechanisms at an atomic level. mdpi.com For example, in the study of potential inhibitors for targets like the HSP90 protein, MD simulations were used to assess the stability of the top-ranked compounds within the protein's binding pocket. mdpi.com

Key parameters analyzed in MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions in the simulated structure compared to a reference structure over time. A stable RMSD value suggests the system has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position. High RMSF values can highlight flexible regions of a protein or ligand.

| MD Simulation Parameter | Description | Significance in Analysis |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. | Indicates the structural stability of the protein-ligand complex over the simulation time. |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of a specific atom or residue relative to the reference structure, averaged over the number of atoms. | Identifies flexible regions of the complex, such as loops or the ligand itself. mdpi.com |

| Radius of Gyration (Rg) | The root mean square distance of the atoms of the complex from their common center of mass. | Assesses the overall compactness and stability of the complex's structure during the simulation. mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features that influence activity, QSAR models can be used to predict the activity of new, untested compounds.

The class of N-arylanthranilic acids, to which this compound belongs, has been the subject of detailed QSAR studies, particularly concerning their anti-inflammatory activity. nih.gov A comprehensive analysis of 112 N-arylanthranilic acids revealed that biological activity is best modeled by molecular shape parameters rather than electronic or lipophilicity (log P) parameters. nih.gov Specifically, the angle between the planes of the two benzene (B151609) rings, which is dictated by the substitution pattern, was found to be relevant to the anti-inflammatory activity. nih.gov

Other QSAR studies on this class of compounds have explored different molecular descriptors:

Topological Indices: The relationship between anti-inflammatory activity and various topological indices (e.g., Wiener's index, Zagreb indices) was investigated for a large dataset of N-arylanthranilic acids, resulting in models with high predictive accuracy (83% to 90%). nih.gov

Hydrophobicity and Polarizability: In a study of N-terminal substituted anthranilic acid derivatives as CCK1 receptor antagonists, QSAR results suggested that a balance between hydrophobicity and volume-dependent polarizability plays a key role in their antagonistic activity. nih.gov

These findings underscore the importance of molecular shape, steric fit, and specific physicochemical properties in determining the biological activity of the this compound scaffold.

| QSAR Study Focus | Key Findings / Important Parameters | Compound Class |

|---|---|---|

| Anti-inflammatory Activity | Activity is primarily modeled by molecular shape parameters (Verloop substituent width) and the angle between the benzene rings. nih.gov | N-arylanthranilic acids nih.gov |

| Anti-inflammatory Activity | High predictive accuracy was achieved using models based on topological indices like Wiener's index and Zagreb indices. nih.gov | N-arylanthranilic acids nih.gov |

| CCK1 Receptor Antagonism | Activity depends on a balance of hydrophobicity and volume-dependent polarizability. Steric hindrance of substituents is also crucial. nih.gov | N-terminal substituted anthranilic acids nih.gov |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Predicting the ADMET properties of a compound is a critical step in early-stage drug discovery. Poor pharmacokinetic profiles (ADME) or unacceptable toxicity (T) are major causes of drug development failure. In silico ADMET prediction tools provide a rapid and cost-effective way to screen compounds for potential liabilities before committing to expensive and time-consuming experimental synthesis and testing. mdpi.com These predictions are made using models trained on large datasets of experimental data. scbdd.com

A typical ADMET prediction assesses a range of properties. The table below shows a representative set of parameters that would be evaluated for this compound using common prediction platforms like ADMETlab or pkCSM. mdpi.comscbdd.comuin-malang.ac.id

| ADMET Parameter | Category | Description | Significance |

|---|---|---|---|

| Water Solubility (LogS) | Absorption | Predicts the solubility of the compound in water. | Affects absorption and formulation. Moderate solubility is often desired. uni-plovdiv.bg |

| Caco-2 Permeability | Absorption | Predicts intestinal absorption based on permeability through a model of the intestinal wall. | Indicates potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Distribution | Predicts whether the compound can cross the BBB and enter the central nervous system. | Crucial for CNS-targeting drugs; undesirable for peripherally acting drugs. |

| CYP2D6 Inhibition | Metabolism | Predicts if the compound inhibits Cytochrome P450 2D6, a key drug-metabolizing enzyme. | Inhibition can lead to drug-drug interactions. |

| Human Ether-à-go-go-Related Gene (hERG) Inhibition | Toxicity | Predicts inhibition of the hERG potassium channel. | hERG inhibition is linked to a risk of cardiac arrhythmia (cardiotoxicity). |

| Ames Test | Toxicity | Predicts the mutagenic potential of a compound. | A positive result is a major red flag for potential carcinogenicity. |

| Oral Bioavailability | Medicinal Chemistry | A qualitative prediction based on multiple factors (e.g., Lipinski's Rule of Five). | Estimates the fraction of an orally administered dose that reaches systemic circulation. uni-plovdiv.bg |

Biological Activities and Pharmacological Investigations of N Benzylanthranilic Acid and Its Derivatives

Central Nervous System (CNS) Activity

N-Benzylanthranilic acid is classified among the N-aralkylanthranilic acid derivatives that have been identified as central nervous system (CNS) depressants chemicalbook.com. CNS depressants are a class of drugs that slow down brain activity by affecting the neurotransmitter gamma-aminobutyric acid (GABA) addictioncenter.com. This action leads to effects such as relaxation and drowsiness addictioncenter.com. The category of CNS depressants is broad, encompassing substances like barbiturates and benzodiazepines, which are utilized for treating conditions such as anxiety, sleep disorders, and seizures addictioncenter.comdrugbank.com. The acute effects of volatile organic solvents have also been compared to classical CNS depressant drugs, as they can disrupt psychomotor performance and have anticonvulsant effects nih.gov.

Anticancer and Antiproliferative Activities

Derivatives of the anthranilic acid scaffold have been a focus of research for the development of new anticancer agents. nih.govresearchgate.netresearchgate.netijpsjournal.com These compounds have been investigated for their ability to inhibit the growth of various human tumor cell lines nih.govresearchgate.net.

The antiproliferative activity of this compound derivatives and related compounds has been evaluated against a wide array of human cancer cell lines.

Leukemia: Certain anthranilate sulfonamide derivatives have demonstrated selective cytotoxic effects toward MOLT-3 human leukemia cells. Specifically, a sulfonamide with a NO2 substituent showed the highest cytotoxicity compared to derivatives with CH3 and Cl groups nih.gov.

Solid Tumors: Structural variations of the anthranilic acid scaffold have yielded compounds with growth inhibitory properties against various solid tumor cell lines. For instance, a series of (hetero)aryl esters of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid displayed potent in vitro antiproliferative efficacy, with some derivatives showing GI50 values at concentrations lower than 10⁻⁷ M in the full panel of 60 human tumor cell lines tested by the National Cancer Institute nih.gov. Novel N-benzyl aplysinopsin analogs have also shown significant growth inhibition against melanoma and ovarian cancer cells nih.gov.

Specific Cell Lines: Studies have tested derivatives against a range of specific cell lines.

A549 (Lung Carcinoma): While some anthranilate sulfonamides were found to be inactive against A549 cells nih.gov, other studies on different derivatives have shown cytotoxic effects. For example, a novel benzimidazole (B57391) derivative exhibited high cytotoxic activity against A549 cells with an IC50 of 15.80 μg/mL jksus.org.

HepG2 (Liver Carcinoma): Similar to the A549 line, certain anthranilate sulfonamides were inactive against HepG2 cells nih.gov. However, other synthesized derivatives, including those of dihydroquinazolin from anthranilic acid, have shown cytotoxicity towards HepG2 cells researchgate.net. A benzimidazole derivative also showed a strong cytotoxic effect against HepG2 cells, with an IC50 value of 15.58 µM jksus.org.

MCF-7 (Breast Carcinoma): Dihydroquinazolin derivatives synthesized using anthranilic acid have been found to be cytotoxic towards MCF-7 cells researchgate.net. Additionally, N-benzyl 1,10-phenanthroline (B135089) derivatives have been evaluated for their anticancer activity on MCF-7 cells ugm.ac.id.

HCT116 (Colorectal Carcinoma): The cytotoxicity of various plant extracts has been evaluated against HCT116 cells, indicating this cell line's use in screening for potential anticancer compounds ijpsr.com.

DLD-1 (Colorectal Carcinoma): A study on a benzimidazole derivative reported cytotoxic activity against the DLD-1 colorectal carcinoma cell line jksus.org.

Table 1: In Vitro Cytotoxicity of Selected Anthranilic Acid Derivatives

Research into the anticancer properties of this compound derivatives has also focused on elucidating their mechanisms of action at the cellular level.

One of the key mechanisms by which anticancer agents eliminate tumor cells is through the induction of apoptosis, or programmed cell death. Investigations have shown that certain compounds derived from a core benzyl (B1604629) structure can promote apoptosis in cancer cells. For example, 5-benzyl juglone (B1673114) was found to induce apoptosis in HCT-15 colorectal cancer cells rjeid.com. The induction of apoptosis can be triggered through various cellular pathways, including the extrinsic pathway involving death receptors on the cell surface or the intrinsic mitochondrial pathway nih.govnih.gov. The inhibition of key survival signaling pathways, such as the STAT3 pathway, has been shown to result in the induction of apoptosis in tumor cells researchgate.netnih.gov.

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical regulator of genes involved in cell proliferation, survival, and differentiation nih.gov. Constitutive activation of STAT3 is a common feature in a wide variety of human cancers, including both hematological malignancies and solid tumors researchgate.net. This aberrant signaling promotes cancer progression by inhibiting apoptosis and inducing cell proliferation and angiogenesis researchgate.net.

Therefore, the STAT3 pathway is considered an attractive molecular target for the development of novel cancer therapies benthamscience.com. Inhibition of STAT3 signaling has been shown to suppress tumor growth and induce apoptosis in cancer cells researchgate.netnih.gov. The mechanism involves down-regulating the expression of STAT3's downstream target genes. These target genes include anti-apoptotic proteins like Bcl-xL and cell cycle regulators such as c-Myc and cyclin D1 nih.govfrontiersin.org. Studies have demonstrated that small-molecule inhibitors targeting STAT3 can inhibit its phosphorylation and activation, leading to cell cycle arrest and apoptosis in cancer cells nih.govnih.govfrontiersin.org.

Table 2: Effects of STAT3 Inhibition on Downstream Targets

Mechanisms of Action in Cancer Cells

Inhibition of Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of several types of cancer. Consequently, inhibitors of this pathway are considered promising anti-cancer agents. Research into the effects of this compound and its derivatives on the Hedgehog signaling pathway is an emerging area of interest. While direct studies specifically investigating this compound's role in Hh pathway inhibition are not extensively documented in the available literature, the broader class of compounds with similar structural motifs has been explored. For instance, studies on benzylphthalazine derivatives have shown that they can act as inhibitors of the Hedgehog signaling pathway. However, further research is required to specifically determine if and how this compound derivatives modulate this critical oncogenic pathway.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature in many cancers, making it a significant target for therapeutic intervention. While comprehensive studies detailing the direct inhibitory effects of this compound and its derivatives on the MAPK pathway are limited, related compounds have been investigated. For example, harmine, a β-carboline alkaloid, has been shown to inhibit the MAPK pathway as part of its antiviral mechanism. Given that derivatives of this compound have been synthesized and studied for their biological activities, exploring their potential to modulate the MAPK pathway could be a valuable direction for future cancer research.

P-glycoprotein Inhibition

P-glycoprotein (P-gp) is a transmembrane protein that actively pumps a wide range of xenobiotics, including many anticancer drugs, out of cells. Its overexpression in cancer cells is a major mechanism of multidrug resistance (MDR), a significant obstacle in chemotherapy. Research into P-gp inhibitors is therefore a critical area of oncology. Currently, there is a lack of specific studies in the available scientific literature that investigate the P-glycoprotein inhibitory activity of this compound and its derivatives. The development of novel P-gp inhibitors remains an active area of research, and future studies may explore the potential of this class of compounds to reverse multidrug resistance.

Epidermal Growth Factor Receptor (EGFR) Inhibition (WT and T790M)

The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation and is frequently mutated or overexpressed in various cancers, particularly non-small-cell lung cancer (NSCLC). While first-generation EGFR inhibitors are effective against certain activating mutations, the emergence of resistance mutations, such as T790M, limits their efficacy. This has spurred the development of next-generation inhibitors that can target both wild-type (WT) and mutant forms of EGFR.

Although direct research on this compound derivatives as EGFR inhibitors is not extensively available, the broader field has seen the development of numerous iodoquinazoline derivatives as dual inhibitors of EGFR WT and EGFR T790M. These studies provide a framework for the design and synthesis of novel EGFR inhibitors. Future research could explore the potential of incorporating the this compound scaffold into EGFR inhibitor design to target both wild-type and resistant T790M mutant forms of the receptor.

Selective Toxicity towards Tumor Cells vs. Non-cancerous Cells

A critical aspect of cancer chemotherapy is the ability of a compound to selectively target and kill cancer cells while sparing normal, healthy cells. This selective toxicity minimizes side effects and improves the therapeutic window. Research has indicated that certain derivatives of this compound exhibit promising selective toxicity profiles.

A study investigating a series of quinoline (B57606) anthranilamides found that a nonhalogenated quinoline derivative featuring an this compound residue demonstrated selective activity toward tumor cells. This suggests that the this compound moiety may contribute to the compound's ability to differentiate between cancerous and non-cancerous cells. The selective nature of these compounds is a significant finding, as it points towards their potential as leads for the development of safer and more effective anticancer agents. Further investigations are warranted to elucidate the precise molecular mechanisms underlying this selective toxicity.

| Compound Class | Observation | Reference |

| Quinoline derivative with this compound | Showed selective toxicity towards tumor cells. |

Antiviral Activities

The emergence and re-emergence of viral pathogens, such as human coronaviruses, underscore the urgent need for novel antiviral therapies. Research has explored the potential of this compound derivatives as antiviral agents, with a particular focus on their activity against common human coronaviruses.

Activity against Human Coronaviruses (e.g., 229E, OC43)

Studies have demonstrated that quinoline derivatives incorporating an this compound moiety possess notable antiviral effects against human coronaviruses 229E (an alphacoronavirus) and OC43 (a betacoronavirus). Specifically, a nonhalogenated quinoline derivative with an this compound residue was found to be active and selective toward tumor cells, and along with other quinoline anthranilamides, exerted a pronounced antiviral effect against both HCoV-229E and HCoV-OC43. The effective concentrations (EC50) for some of these derivatives were in the low micromolar range, with selectivity indices ranging from 4.6 to over 10.4, indicating a favorable profile of antiviral activity versus cellular toxicity.

These findings highlight the potential of this compound derivatives as a scaffold for the development of broad-spectrum anticoronaviral agents.

| Virus | Compound Class | Activity | Reference |

| Human Coronavirus 229E | Quinoline derivative with this compound | Pronounced antiviral effect | |

| Human Coronavirus OC43 | Quinoline derivative with this compound | Pronounced antiviral effect (EC50 in low micromolar range) |

Activity against HIV-1

While research specifically detailing the anti-HIV-1 activity of this compound is not extensively available in the reviewed literature, studies on closely related N-acyl-anthranoylanthranilic acid derivatives and their cyclized 4H-benzo[d] nih.govacs.orgoxazin-4-one counterparts have demonstrated significant potential as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) ekb.eg.

In one study, a series of these compounds were synthesized and screened for their ability to inhibit HIV-1 reverse transcriptase. The findings revealed that the inhibitory activity was notably influenced by the specific N-acyl group and whether the core structure was cyclized. Several of these derivatives exhibited potent inhibitory effects, with half-maximal inhibitory concentrations (IC50) ranging from 30 nM to 123 µM, using nevirapine (B1678648) as a reference drug. Notably, four compounds (5a, 6d, 6h, and 6k) displayed IC50 values below 1 µM and demonstrated a high selectivity index, indicating a favorable profile of antiviral activity versus cytotoxicity ekb.eg.

Molecular docking studies provided insights into the mechanism of action, suggesting that these compounds bind to an allosteric site near the active site of the reverse transcriptase enzyme. The interactions observed included hydrogen bonding, pi-pi stacking, and halogen bonding with amino acid residues within this pocket. Furthermore, computational analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies of these compounds showed a correlation with their reverse transcriptase inhibitory activity, suggesting these parameters could be useful in predicting the potency of future derivatives ekb.eg.

These findings underscore the potential of the N-substituted anthranilic acid scaffold as a template for the development of new and effective non-nucleoside inhibitors of HIV-1 reverse transcriptase.

Hepatitis C Virus NS5B Polymerase Inhibition

Derivatives of anthranilic acid have emerged as a significant class of allosteric inhibitors targeting the Hepatitis C Virus (HCV) NS5B polymerase, an essential enzyme for viral replication. Research has identified potent inhibitors from this chemical family, demonstrating their potential in the development of anti-HCV therapeutics nih.gov.

A notable study identified a series of anthranilic acid-based compounds as potent inhibitors of the HCV NS5B polymerase. Through structure-activity relationship (SAR) studies and molecular modeling, researchers were able to enhance the enzymatic activity of the initial lead compound by approximately 100-fold. This optimization led to the development of highly potent and selective NS5B inhibitors with IC50 values as low as 10 nM. These compounds were also shown to be effective inhibitors of HCV replication in cultured human hepatoma (HUH7) cells nih.gov.

X-ray crystallography studies revealed that these anthranilic acid derivatives bind to an allosteric site on the NS5B enzyme, located in a region between the thumb and palm domains, adjacent to the active site. This binding mode is characteristic of non-nucleoside inhibitors (NNIs), which induce a conformational change in the enzyme, thereby inhibiting its function nih.gov.

Further investigations into alkoxyanthranilic acid derivatives also identified them as inhibitors of HCV NS5B polymerase, binding to a similar allosteric site at the convergence of the palm and thumb regions. Co-crystal structures guided the design of these molecules, and modifications to the structure resulted in a synergistic improvement in potency, leading to inhibitors with sub-micromolar binding affinity for HCV NS5B nih.gov.

The collective findings highlight that the anthranilic acid scaffold is a valuable starting point for the design of potent, allosteric inhibitors of HCV NS5B polymerase.

Anti-inflammatory and Immunomodulatory Activities

N-substituted anthranilic acid derivatives have been the subject of extensive research for their anti-inflammatory and immunomodulatory properties, showing promise in various preclinical models.

Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity. N-aryl anthranilic acid derivatives have demonstrated significant efficacy in this model.

In a study evaluating a series of synthesized N-aryl anthranilic acid derivatives (3a-f), all tested compounds showed significant anti-inflammatory activity. The anti-inflammatory effect was measured by the reduction in paw edema in rats after the administration of carrageenan. Among the synthesized compounds, compounds 3a (N-phenylanthranilic acid) and 3c (N-(4-chlorophenyl)anthranilic acid) were identified as the most potent, exhibiting a substantial reduction in inflammation.

Another study investigated newer N-substituted anthranilic acid derivatives and found that several compounds exhibited potent anti-inflammatory activity. For instance, compounds 7b and 6'b showed 50.66% and 47.56% inhibition of inflammation, respectively, at a dose of 50 mg/kg. This was comparable to the standard drug, phenylbutazone, which showed 45.52% inhibition at the same dose.

The results from these studies indicate that the N-aryl and other N-substituted anthranilic acid scaffolds are a promising foundation for the development of new anti-inflammatory agents.

Cyclooxygenase (COX) Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. N-arylanthranilic acids, a class of fenamates, are known for their COX inhibitory activity.

Research has shown that the substitution pattern on the N-aryl ring of anthranilic acid derivatives plays a crucial role in their COX inhibitory potency and selectivity. Structure-activity relationship (SAR) studies have been instrumental in the development of potent anti-inflammatory agents within this class, such as flufenamic acid, mefenamic acid, and meclofenamic acid.

More recent studies have focused on developing derivatives with improved selectivity for COX-2 over COX-1, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition. For example, two synthesized anthranilic acid derivatives, JS-3 and JS-4 , were evaluated for their COX selectivity. The in vitro COX-2 selectivity of JS-4 was found to be significantly higher than that of JS-3 (13.70 vs. 5.56). Molecular docking studies supported these findings, indicating a higher selectivity of both derivatives for COX-2 compared to the parent compound, mefenamic acid unimi.it.

The ability of N-substituted anthranilic acid derivatives to inhibit COX enzymes, particularly with a preference for COX-2, underscores their therapeutic potential as anti-inflammatory agents with a potentially improved safety profile.

Immunosuppressive Effects

The immunomodulatory properties of anthranilic acid derivatives extend to potential immunosuppressive effects, suggesting their utility in conditions characterized by an overactive immune response.

A patent for certain anthranilic acid derivatives has described their use in the clinical treatment of autoimmune diseases and organ transplant rejection. This indicates that these compounds may exert an immunosuppressive effect, which is crucial for managing such conditions.

While direct and extensive studies on the immunosuppressive mechanisms of this compound itself are limited in the available literature, the broader class of anthranilic acid derivatives shows potential for modulating immune responses. The anti-inflammatory activities observed, such as the inhibition of pro-inflammatory mediators, are often linked to immunomodulatory effects. Further research is warranted to fully elucidate the specific immunosuppressive pathways affected by this compound and its related compounds.

Antimicrobial Activities

Derivatives of anthranilic acid have been investigated for their antimicrobial properties and have shown activity against a range of bacterial and fungal pathogens.

One study described the synthesis of eight derivatives of anthranilic acid and their subsequent evaluation for antimicrobial activity. Among the tested compounds, four demonstrated significant antibacterial activity:

Anthranilohydrazide

3,4-dihydro-4-oxo-1,2,3-benzotriazine

A triazine-beta-naphthol adduct

N-phenyl anthranilic acid

However, none of the compounds in this particular study showed any notable antifungal effect nih.gov.

In another investigation, 4-substituted benzenesulfonamides of anthranilic acid were tested for their antimicrobial action. These compounds selectively displayed growth inhibition (25-50%) against the diploid fungus Candida albicans ATCC 90028 at a concentration of 4 μg/mL. At a higher concentration of 128 μg/mL, one of the sulfonamides exhibited 50% inhibition against C. albicans. In this study, the tested sulfonamides were found to be inactive as antibacterial agents.

These findings suggest that the anthranilic acid scaffold can be a versatile template for the development of antimicrobial agents, with the nature of the substitution influencing the spectrum of activity (antibacterial versus antifungal).

Antibacterial Activity

Anthranilic acid derivatives have been a subject of interest for their potential antibacterial properties. Research has shown that these compounds exhibit a range of activities against various bacterial strains. For instance, some synthesized ligands and their binary and ternary complexes containing the N-phenyl anthranilic acid scaffold have been evaluated for their antibacterial efficacy against Bacillus subtilis, Escherichia coli, and Bacillus cereus ijpsjournal.com.

While some studies on specific anthranilic acid derivatives have unfortunately not demonstrated any antibacterial activity, the broader class of compounds continues to be explored ijpsjournal.com. The antibacterial potential of anthranilic acid derivatives is often linked to their structural features, which can be modified to enhance their efficacy against pathogenic bacteria gvsu.edu.

Chromobacterium violaceum, a gram-negative bacterium, is known for producing the violet pigment violacein (B1683560), which itself exhibits antibacterial properties preprints.org. The investigation into how compounds like this compound derivatives might affect such bacteria is an ongoing area of research. The general antibacterial effects of anthranilic acid derivatives suggest a potential for this compound to exhibit similar properties, although specific studies are needed to confirm this.

Table 1: Antibacterial Activity of Selected Anthranilic Acid Derivatives No specific data for this compound was found in the provided search results. The table below represents general findings for related derivatives.

| Compound Type | Bacterial Strain | Activity | Reference |

| N-phenyl anthranilic acid derivatives | Bacillus subtilis | Evaluated | ijpsjournal.com |

| N-phenyl anthranilic acid derivatives | Escherichia coli | Evaluated | ijpsjournal.com |

| N-phenyl anthranilic acid derivatives | Bacillus cereus | Evaluated | ijpsjournal.com |

This table is for illustrative purposes as specific inhibitory concentrations for this compound were not available in the search results.

Antifungal Activity

The exploration of anthranilic acid derivatives has extended to their potential as antifungal agents. While some research into specific derivatives of anthranilic acid has not revealed any significant antifungal effects, other studies have shown more promising results nih.gov. For example, certain sulfonamide derivatives of anthranilic acid have demonstrated antifungal activity against Candida albicans at micromolar concentrations ijpsjournal.com. This suggests that the core structure of anthranilic acid can be chemically modified to produce compounds with notable antifungal properties. The specific antifungal activity of this compound has not been detailed in the provided search results, but the activity of its derivatives indicates a potential avenue for further investigation.

Anti-Quorum Sensing Effects and Biofilm Inhibition

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. The inhibition of QS is a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. Anthranilic acid derivatives have been investigated as potential QS inhibitors preprints.org.